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molecular formula C10H8BrNO2S B1451017 Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1036380-75-2

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B1451017
M. Wt: 286.15 g/mol
InChI Key: WJWGIMBQYSUCBO-UHFFFAOYSA-N
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Patent
US08148384B2

Procedure details

To a solution of 5-bromo-2-fluorobenzonitrile (13.5 g, 67.5 mmol) in N,N-dimethylformamide at 0° C. was added methyl 2-mercaptoacetate (6.45 mL, 70.88 mmol). The mixture was stirred at 0° C. for 30 minutes and 5N sodium hydroxide (20.25 mL) added. After stirring at 0° C. for 3 hours, the mixture was quenched with ice-water and the resulting precipitate collected by filtration and dried to give 18.5 g (96%) of a white solid. LCMS (APCI) m/z: 287(M+H)+.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.25 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[SH:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].[OH-].[Na+]>CN(C)C=O>[NH2:8][C:7]1[C:6]2[CH:9]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[S:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Name
Quantity
6.45 mL
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20.25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with ice-water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)OC)C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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